5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.
Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.
Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.
Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.
Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.
Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Including lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.
Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.
Scientific Research Applications
In Chemistry:
It serves as a building block for the synthesis of complex organic molecules.
In Biology and Medicine:
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.
In Industry:
Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.
Comparison with Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
4-phenylpyrrolidin-1-yl derivatives
These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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